molecular formula C8H17N3S B1349984 1-(2-Piperidinoethyl)-2-thiourea CAS No. 206761-87-7

1-(2-Piperidinoethyl)-2-thiourea

Cat. No. B1349984
M. Wt: 187.31 g/mol
InChI Key: ANIWOJALUCBCGB-UHFFFAOYSA-N
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Description

1-(2-Piperidinoethyl)-2-thiourea, also known as PIPTU, is an organic compound with a variety of applications in scientific research, including synthesis, drug design, and biochemical and physiological studies. PIPTU is a derivative of thiourea which is a heterocyclic compound containing a sulfide group and two nitrogen atoms. It is a white, odorless, crystalline solid with a molecular formula of C5H10N2S. PIPTU is a valuable reagent in organic synthesis and is used in the synthesis of various compounds, such as amines, thiols, and sulfides. In addition, PIPTU has a variety of applications in drug design, biochemical and physiological studies, and laboratory experiments.

Scientific Research Applications

Crystal Structure Analysis

  • The synthesis and crystal structure of related compounds, like N-(2-Furylcarbonyl)piperidine-1-carbothioamide, have been studied, revealing insights into molecular linkages and hydrogen bonding patterns (Duque et al., 2008).

Anti-HIV Activity

  • Piperidinylethyl thioureas have been designed as non-nucleoside reverse transcriptase inhibitors (NNRTIs) for HIV-1, with some derivatives showing potent anti-HIV activity (Venkatachalam et al., 2000).

Green Synthesis

  • A green synthesis approach for 1,3-disubstituted thiourea derivatives using primary amines and CS2 in water, employing solar energy, is a significant advancement in environmentally benign and energy-saving methods (Kumavat et al., 2013).

Antifungal Activities

  • N-benzoyl-N'-alkylthioureas and their complexes have been synthesized and tested for antifungal activities against fungi like Penicillium digitatum and yeast such as Saccharomyces cerevisiae (del Campo et al., 2004).

Chiral Solvating Agents

  • Thiourea derivatives of 2-[(1R)-1-aminoethyl]phenol are used as chiral solvating agents for enantiodiscrimination of derivatized amino acids in NMR spectroscopy (Recchimurzo et al., 2020).

Organic Synthesis

  • Bifunctional thiourea catalyzes aza-Henry reactions of nitroalkanes with N-Boc-imines, yielding syn-beta-nitroamines with high diastereo- and enantioselectivity, facilitating the synthesis of chiral piperidine derivatives (Xu et al., 2005).

Steric Structure Analysis

  • The steric structure of thioureas derivatives based on piperidine has been determined using X-ray diffraction, contributing to the understanding of molecular geometry (Ibraev et al., 2006).

Medicinal Chemistry

  • Thioureas possess significant medicinal applications, including as anticancer agents. Novel 1-benzoyl-3-methyl thiourea derivatives have shown potent cytotoxicity against cell lines like HeLa (Ruswanto et al., 2015).

Analytical Chemistry

  • Thiourea is utilized in the determination of elements like arsenic and antimony by hydride generation inductively coupled plasma atomic emission spectrometry, demonstrating its role in analytical methods (Uggerud & Lund, 1995).

properties

IUPAC Name

2-piperidin-1-ylethylthiourea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H17N3S/c9-8(12)10-4-7-11-5-2-1-3-6-11/h1-7H2,(H3,9,10,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANIWOJALUCBCGB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)CCNC(=S)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H17N3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30375172
Record name N-[2-(Piperidin-1-yl)ethyl]thiourea
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

187.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-Piperidinoethyl)-2-thiourea

CAS RN

206761-87-7
Record name N-[2-(1-Piperidinyl)ethyl]thiourea
Source CAS Common Chemistry
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-[2-(Piperidin-1-yl)ethyl]thiourea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30375172
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 206761-87-7
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